molecular formula C18H15ClFN3O B5565148 N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide

N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide

Cat. No. B5565148
M. Wt: 343.8 g/mol
InChI Key: NIAQVDJOGMHEEB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of quinoline, which is a class of organic compounds with a bicyclic structure, made of a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinoline derivatives have been found to exhibit various biological activities, including antiviral properties .


Synthesis Analysis

While specific synthesis methods for “N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide” were not found, a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, was synthesized in a three-step procedure from 4,7-dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence .

Scientific Research Applications

Fluorophore Applications

N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide and its derivatives have been studied for their efficient fluorescence properties. These compounds are widely utilized in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems. The fluorescence behavior of these compounds, influenced by factors such as hydrogen bonding, substituents, and excited-state intramolecular proton transfer (ESIPT), plays a crucial role in their applications for biochemical studies. The high fluorescence quantum yield and the sensitivity of these fluorophores to environmental changes make them suitable for various analytical and diagnostic applications (Aleksanyan & Hambardzumyan, 2013), (Hisham et al., 2019).

Medicinal Chemistry and Antibacterial Applications

In medicinal chemistry, derivatives of this compound are explored for their potential as antibacterial agents and in cancer research. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibacterial drugs. Additionally, their structure-activity relationships are studied to optimize their therapeutic potential, focusing on substituent effects and molecular conformation for enhanced activity (Kuramoto et al., 2003), (Kumar et al., 2014).

Future Directions

The development of new antimalarial drugs is crucial to overcome the problem of resistance to existing therapeutic options . Therefore, some compounds containing Schiff-bases of 7-chloro-4-aminoquinolines with high antimicrobial potential were designed and synthesized . This suggests that “N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide” and similar compounds could potentially be explored for their antimicrobial properties in future research.

properties

IUPAC Name

N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c19-12-5-6-14-16(7-8-21-17(14)11-12)22-9-10-23-18(24)13-3-1-2-4-15(13)20/h1-8,11H,9-10H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAQVDJOGMHEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C3C=CC(=CC3=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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